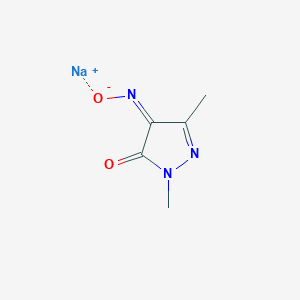

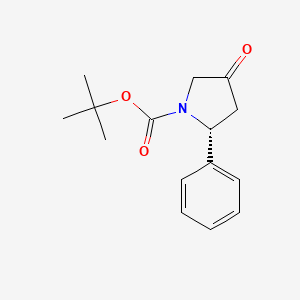

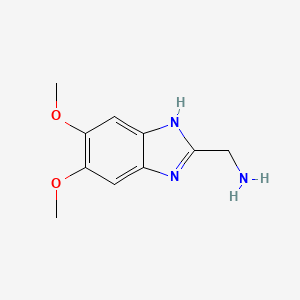

![molecular formula C12H9F3O2S B3039395 Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate CAS No. 1031929-14-2](/img/structure/B3039395.png)

Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Vue d'ensemble

Description

Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiophene derivatives and is known for its unique properties that make it a valuable tool for various research applications. In

Applications De Recherche Scientifique

Conjugated Polymers

Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate has been utilized in the synthesis of new conjugated polymers. The incorporation of a trifluoromethyl group into this compound significantly alters the optical and electrochemical properties of the polymers. Such modifications lead to a reduction in both the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels compared to non-trifluoromethylated counterparts. This alteration is due to the pronounced steric and electronic effects induced by the trifluoromethyl group, which can cause a significant twist in the polymer's conjugated main-chains, disrupting effective conjugation (Deng et al., 2013).

Multi-Component Chemical Reactions

This compound is also used in multi-component chemical reactions. For instance, ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2 H -benzo[g]chromene-3-carboxylates were synthesized through a one-pot multicomponent reaction. This synthesis involves a Knoevenagel condensation followed by a Michael addition and regioselective intramolecular annulation (Duan et al., 2013).

Organic Synthesis and Catalysis

Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate plays a role in organic synthesis and catalysis. Catalytic trifluoromethylation of aryl- and vinylboronic acids using derivatives of this compound has been described, demonstrating its utility in facilitating reactions under mild conditions at room temperature (Arimori & Shibata, 2015).

Photovoltaic Applications

In the field of photovoltaics, derivatives of Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate are used as building blocks for low bandgap semiconducting polymers. These polymers show promising applications in high-performance single and tandem organic photovoltaic cells. The synthesized polymers like PTTBDT-FTT, comprising of this compound, exhibit desirable properties such as a low optical bandgap and high hole mobility, which are crucial for efficient solar energy conversion (Kim et al., 2014).

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with metal ions such as in³⁺ and pb²⁺ .

Mode of Action

Related compounds have been shown to exhibit a highly sensitive and selective ratiometric response to in³⁺ in dmf/h₂o tris buffer solution . The response mechanism to In³⁺ can be explained by photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms .

Result of Action

Related compounds have shown a colorimetric/fluorescent dual-channel response to in³⁺ .

Action Environment

Related compounds have shown a highly sensitive and selective ratiometric response to in³⁺ in dmf/h₂o tris buffer solution .

Propriétés

IUPAC Name |

ethyl 3-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O2S/c1-2-17-11(16)10-9(12(13,14)15)7-5-3-4-6-8(7)18-10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIORUJPSGLHJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

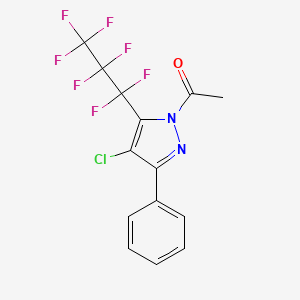

![1-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-one](/img/structure/B3039322.png)

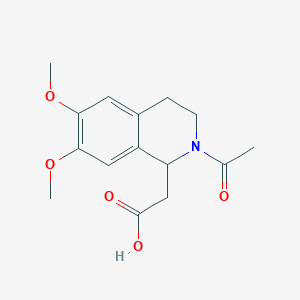

![6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid](/img/structure/B3039330.png)

![6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3039331.png)

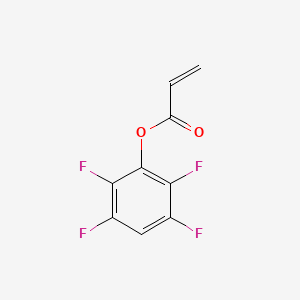

![O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3039333.png)